N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC15960356
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-(2-methylpropyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C12H15N3O/c1-9(2)8-13-12(16)11-7-10-5-3-4-6-15(10)14-11/h3-7,9H,8H2,1-2H3,(H,13,16) |
| Standard InChI Key | HMZZGEJCQSROTC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)C1=NN2C=CC=CC2=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Functional Groups
The pyrazolo[1,5-a]pyridine scaffold consists of a fused bicyclic system containing a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). In N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, the pyrazole moiety is substituted at the 2-position with an isobutyl group () and at the 2-carboxamide position with a carboxamide functional group () (Figure 1) . This substitution pattern enhances metabolic stability and target binding affinity compared to simpler pyrazolo[1,5-a]pyridine derivatives.
Table 1: Physicochemical Properties of N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and solubility, making it suitable for oral bioavailability.
Synthesis and Structural Optimization
Structural Modifications for Enhanced Activity
Comparative studies of pyrazolo[1,5-a]pyridine analogs reveal that:
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The isobutyl group at the 2-position improves metabolic stability by shielding the core from cytochrome P450 oxidation .
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Carboxamide substitution enhances hydrogen-bonding interactions with biological targets, such as the Mtb enoyl-ACP reductase enzyme .
Pharmacological Activities
Antitubercular Activity
N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide exhibits potent activity against drug-resistant TB strains, with MIC (Minimum Inhibitory Concentration) values <0.002–0.465 μg/mL . Its mechanism involves inhibition of cell wall synthesis via targeting the Mtb InhA enzyme, a key component of the fatty acid biosynthesis pathway .
Table 2: Antimycobacterial Activity Against Mtb Strains
| Strain | MIC (μg/mL) | Cytotoxicity (Vero Cells, IC₅₀) |
|---|---|---|
| H37Rv (Drug-Susceptible) | <0.002 | >50 μM |
| INH-Resistant (rINH) | 0.004–0.465 | >50 μM |
| RMP-Resistant (rRMP) | <0.002 | >50 μM |
The low cytotoxicity (IC₅₀ >50 μM) underscores its selectivity for bacterial targets over mammalian cells .
Cardiovascular Effects
Early-stage studies from patent data indicate that pyrazolo[1,5-a]pyridine derivatives, including N-isobutyl analogs, act as coronary vasodilators and hypotensive agents. In spontaneous hypertensive rats (SHR), oral administration (30 mg/kg) reduced mean blood pressure by >20% for 3 hours .
Comparative Analysis with Structural Analogs
Pyrazolo[1,5-a]pyridine-3-carboxamides
Replacing the 2-carboxamide group with a 3-carboxamide (e.g., compound 6j from PMC6421536) slightly reduces antitubercular potency (MIC = 0.004 μg/mL vs. 0.002 μg/mL) but improves oral bioavailability (F = 68% vs. 52%) . This trade-off highlights the importance of substitution patterns in balancing efficacy and pharmacokinetics.
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